N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a chemical compound with a complex structure. It contains a 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group, which is a type of heterocyclic compound . The compound also contains a 4-fluorophenoxyethyl group and a dimethylmethanimidamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . The 4-fluorophenoxyethyl group contains a fluorine atom, which can significantly affect the compound’s properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a compound related to various heterocyclic compounds that have been synthesized and studied for their chemical properties and potential applications. Research has explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting methods for synthesizing related structures through C=N bond reduction processes. This demonstrates the compound's relevance in the synthesis of novel heterocyclic compounds with potential pharmacological activities (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Additionally, the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines has been reported, where derivatives of the compound showed promising antihypertensive activity. This underlines the compound's significance in medicinal chemistry, particularly in the development of new therapeutic agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Potential Antimicrobial and Antituberculous Activities
Research on 4-(Het)aryl-4,7-dihydroazolopyrimidines, which are structurally related to this compound, has indicated potential antituberculous activity. Such studies highlight the compound's relevance in the search for new antituberculous agents, contributing to the fight against tuberculosis through the synthesis of structural analogs (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Herbicidal Applications
There is also evidence suggesting that compounds structurally related to this compound could have applications in agriculture, particularly as herbicides. This is supported by research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, which could suggest that this compound may also act as an inhibitor .
Biochemical Pathways
Related compounds with a [1,2,4]triazolo[1,5-a]pyrimidine structure have been associated with various biological activities, suggesting that this compound could potentially affect multiple pathways .
Result of Action
Compounds with a similar structure have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZKHDFZMABKW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.